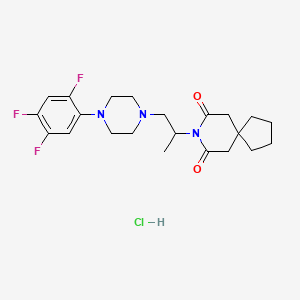

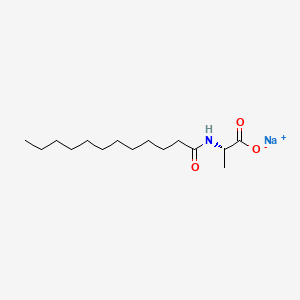

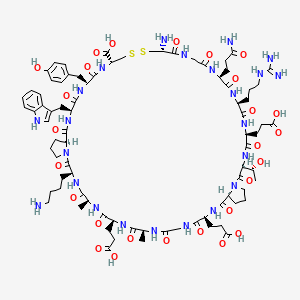

![molecular formula C18H19NO3S2 B610980 Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate CAS No. 1254944-66-5](/img/structure/B610980.png)

Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate

説明

Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate is a chemical compound with the molecular formula C18H19NO3S2 . It has a molecular weight of 361.5 g/mol . The IUPAC name for this compound is ethyl 2- (5-methylsulfanylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate .

Synthesis Analysis

The synthesis of thiophene derivatives, like the compound , often involves heterocyclization of various substrates . Typical and significant synthetic methods to thiophene derivatives include the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald reaction, for instance, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of this compound can be represented by the canonical SMILES string: CCOC(=O)C1CC2=CC=CC=C2CN1C(=O)C3=CC=C(S3)SC . This representation provides a text notation for the compound’s structure, including its rings and bonds.Physical And Chemical Properties Analysis

This compound has a molecular weight of 361.5 g/mol . It has an XLogP3-AA value of 4.1, which is a measure of its hydrophobicity . It has 0 hydrogen bond donors and 5 hydrogen bond acceptors . The compound also has 5 rotatable bonds .科学的研究の応用

Anti-Inflammatory Applications

Thiophene derivatives have been identified as potent anti-inflammatory agents. They work by modulating the body’s inflammatory response, which is crucial in the treatment of chronic diseases like arthritis. The specific structural features of thiophene compounds can be optimized to enhance their efficacy and reduce side effects .

Anticancer Properties

Some thiophene derivatives exhibit significant anticancer activities. They can act as kinase inhibitors, disrupting the signaling pathways that cancer cells use to grow and divide. Research into thiophene compounds continues to explore their potential as part of targeted cancer therapies .

Antimicrobial Effects

The antimicrobial properties of thiophene derivatives make them valuable in the development of new antibiotics. They can inhibit the growth of various bacteria and fungi, addressing the growing concern of antibiotic resistance .

Neuroprotective Effects

Thiophene derivatives have shown promise in neuroprotection, which is vital for treating neurodegenerative diseases like Alzheimer’s. They may protect nerve cells from damage and improve cognitive functions .

Material Science Applications

In the field of material science, thiophene derivatives are used in the creation of organic semiconductors. These compounds are integral to the development of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs), which are essential for flexible electronics .

Cardiovascular Therapeutics

Thiophene derivatives can also play a role in cardiovascular health. They have been studied for their anti-atherosclerotic properties, which could lead to treatments for conditions like hypertension and heart disease .

作用機序

Target of Action

The primary target of this compound is the REV-ERBα . REV-ERBα is a nuclear receptor that plays a crucial role in regulating the expression of genes involved in lipid and glucose metabolism .

Mode of Action

This compound acts as a REV-ERBα antagonist . It binds to the REV-ERBα receptor, inhibiting its transcriptional repression activity . This interaction leads to changes in the expression of genes regulated by this receptor .

Biochemical Pathways

The antagonistic action on REV-ERBα stimulates the expression of gluconeogenesis genes such as G6Pase and PEPCK . These genes play a key role in glucose metabolism, converting non-carbohydrate carbon substrates into glucose . This process is crucial for maintaining glucose levels in the body, especially during periods of fasting.

Result of Action

The result of this compound’s action is the upregulation of gluconeogenesis genes, leading to an increase in glucose production . This could potentially be beneficial in conditions where glucose production is impaired, such as certain metabolic disorders.

特性

IUPAC Name |

ethyl 2-(5-methylsulfanylthiophene-2-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S2/c1-3-22-18(21)14-10-12-6-4-5-7-13(12)11-19(14)17(20)15-8-9-16(23-2)24-15/h4-9,14H,3,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIEBLUZPSFAFOC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CC2=CC=CC=C2CN1C(=O)C3=CC=C(S3)SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80693813 | |

| Record name | SR-8278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-{[5-(methylsulfanyl)thiophen-2-yl]carbonyl}-1,2,3,4-tetrahydroisoquinoline-3-carboxylate | |

CAS RN |

1254944-66-5 | |

| Record name | SR-8278 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80693813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。